molecular formula C17H12O10S3 B1225076 8-methoxypyrene-1,3,6-trisulfonic Acid CAS No. 121879-12-7

8-methoxypyrene-1,3,6-trisulfonic Acid

Cat. No.: B1225076
CAS No.: 121879-12-7
M. Wt: 472.5 g/mol
InChI Key: CTERCLHSWSQHSD-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrene-Based Fluorophores in Advanced Materials and Biological Systems

Pyrene (B120774) and its derivatives are a prominent class of polycyclic aromatic hydrocarbons that serve as powerful fluorescent probes. rsc.org Their utility stems from several advantageous characteristics, including high fluorescence quantum yields, excellent thermal and chemical stability, and the ability for easy chemical modification. rsc.orgresearchgate.net A key feature of pyrene-based molecules is their capacity to form "excimers" (excited-state dimers), which emit light at a different wavelength than the single molecule, or monomer. researchgate.netresearchgate.net This dual emission is sensitive to the distance between pyrene units, making them excellent reporters on molecular conformation, aggregation, and micro-environmental changes. researchgate.net

In biological systems, the low cytotoxicity and high cell permeability of many pyrene derivatives make them ideal for bioimaging of live cells and for the structural analysis of DNA, proteins, and lipid membranes. rsc.orgresearchgate.net In advanced materials science, pyrene-based compounds are integral to the development of semiconductor devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their robust electronic and luminescent properties. researchgate.netrsc.org

Fundamental Role of MPTS as a Superpolar Fluorescent Probe in Chemical and Biochemical Investigations

MPTS is characterized as a highly water-soluble, superpolar fluorescent probe. medchemexpress.com Its significant water solubility, conferred by the three negatively charged sulfonate groups at physiological pH, makes it particularly suitable for aqueous-based studies. sigmaaldrich.com The core of its function lies in its fluorescent properties, which are dictated by the pyrene aromatic system. It absorbs light at a specific wavelength and re-emits it at a longer wavelength, a process central to its application as a probe. sigmaaldrich.com

The defining feature of MPTS is its methoxy (B1213986) group (-OCH₃). This group, in contrast to a hydroxyl group (-OH), is not readily ionizable and does not participate in excited-state proton transfer (ESPT). This chemical stability makes MPTS a reliable fluorescent marker in environments where pH-insensitivity is required, allowing researchers to track other parameters without the confounding variable of proton exchange.

Table 1: Physicochemical Properties of 8-methoxypyrene-1,3,6-trisulfonic acid Note: Data is presented for the trisodium (B8492382) salt form of the compound.

Property Value Source
Chemical Formula C₁₇H₉Na₃O₁₀S₃ sigmaaldrich.com
Molecular Weight 538.41 g/mol sigmaaldrich.com
CAS Number 82962-86-5 sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Fluorescence λex ~404 nm; λem ~431 nm (in H₂O) sigmaaldrich.com

| Solubility | Soluble in water, DMSO, DMF, and methanol (B129727) | sigmaaldrich.com |

Comparative Analysis of MPTS with Related Pyrene Derivatives for Mechanistic Understanding

The scientific value of MPTS is most apparent when compared to its close structural analog, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as pyranine (B1669890). Both molecules share the same pyrene and trisulfonate backbone, but differ at the 8-position, with MPTS having a methoxy group and HPTS having a hydroxyl group.

This single substitution is critical: the hydroxyl group of HPTS is photoacidic, meaning it becomes a much stronger acid upon electronic excitation and can release a proton to the surrounding environment. This property makes HPTS an excellent fluorescent pH indicator. In stark contrast, the methoxy group of MPTS is not photoacidic. Consequently, MPTS does not exhibit changes in its fluorescence spectrum with pH, rendering it an ideal control compound in experiments studying proton transfer dynamics. By comparing the behavior of HPTS to that of MPTS in the same system, researchers can isolate and understand the mechanisms specifically related to excited-state proton transfer.

Table 2: Comparative Analysis of MPTS and HPTS

Feature This compound (MPTS) 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS)
Functional Group at C8 Methoxy (-OCH₃) Hydroxyl (-OH)
Photoacidity No Yes
Excited-State Proton Transfer Does not occur Occurs
pH-Sensitivity Insensitive Sensitive

| Primary Role in ESPT Studies | Control Compound | Active Probe |

While the comparison to HPTS is most direct, the unique properties of other pyrene derivatives further highlight the importance of specific functionalizations. For instance, pyrene derivatives functionalized with imine groups have been studied for their binding interactions with proteins like bovine serum albumin (BSA), where hydrophobic forces play a key role. nih.gov Others with asymmetrically substituted groups are being explored for their potential in organic electronics. rsc.orgnih.gov This diversity underscores how subtle changes to the pyrene core lead to a wide array of specialized research tools, with MPTS occupying a key niche as a stable, non-photoacidic probe.

Overview of Established Research Trajectories and Emerging Opportunities for MPTS

The primary established research application for MPTS is its role as a non-photoacidic control in studies of proton transfer, particularly when using its counterpart, HPTS. This has been a cornerstone of its use in physical chemistry and biophysics to elucidate fundamental reaction dynamics.

Another significant research trajectory involves using MPTS as a stable hapten, or small molecule antigen. In one study, MPTS was used to elicit and characterize a set of antibodies that evolved from a common precursor. ebi.ac.uk Because MPTS is chemically stable and its structure is well-defined, researchers could study how antibody affinity and specificity were achieved through mutation. This research provided insights into the role of protein dynamics in molecular recognition and adaptive evolution. ebi.ac.uk

Emerging opportunities for MPTS and similar derivatives could lie in the development of more complex molecular probes. The broader field of pyrene chemistry is moving toward creating probes for specific ions, reactive oxygen species, and micro-environmental properties like polarity and rigidity. rsc.orgresearchgate.netrsc.orgrsc.org While MPTS itself is a relatively simple probe, its stable pyrene-sulfonate scaffold could serve as a foundation for designing new, more sophisticated sensors where the fluorescence is modulated by a recognition event rather than by proton transfer. Its predictable, stable fluorescence makes it an excellent reference component in ratiometric sensing systems, a growing area in materials science and diagnostics.

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound MPTS
8-hydroxypyrene-1,3,6-trisulfonic acid HPTS (Pyranine)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121879-12-7

Molecular Formula

C17H12O10S3

Molecular Weight

472.5 g/mol

IUPAC Name

8-methoxypyrene-1,3,6-trisulfonic acid

InChI

InChI=1S/C17H12O10S3/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26)

InChI Key

CTERCLHSWSQHSD-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of 8 Methoxypyrene 1,3,6 Trisulfonic Acid

Advanced Synthetic Pathways for the Preparation of 8-Methoxypyrene-1,3,6-trisulfonic Acid

The synthesis of this compound (MPTS), a highly water-soluble fluorescent dye, is a multi-step process that requires precise control over reaction conditions. The primary route involves the sulfonation of a pyrene (B120774) backbone, followed by the introduction of a methoxy (B1213986) group, or vice-versa.

A common pathway begins with the sulfonation of pyrene. This is typically achieved by reacting pyrene with a strong sulfonating agent. Subsequently, the methoxy group is introduced. An alternative, and often preferred, method involves the methoxylation of pyrene first, followed by sulfonation. This approach can offer better control over the regioselectivity of the sulfonation process.

The sulfonation step introduces sulfonic acid groups (−SO₃H) at the 1, 3, and 6 positions of the 8-methoxypyrene core. This is a critical reaction that dictates the high water solubility of the final compound. The reaction is typically carried out using potent sulfonating agents such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in a halogenated solvent like dichloromethane. The process is highly exothermic and demands careful temperature management, generally between 40–50°C, to prevent over-sulfonation or degradation of the starting material.

Following the sulfonation, the resulting trisulfonic acid is converted to its more stable and soluble trisodium (B8492382) salt. This is accomplished through neutralization with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution. The pH is carefully adjusted to between 7 and 8 to ensure complete deprotonation of the sulfonic acid groups. The final product is then isolated, often through crystallization.

StepReagents & SolventsKey ParametersPurpose
Sulfonation8-methoxypyrene, Sulfur trioxide (SO₃) or Chlorosulfonic acid (ClSO₃H), DichloromethaneTemperature: 40–50°C, Reflux conditionsIntroduction of sulfonic acid groups at positions 1, 3, and 6
NeutralizationTrisulfonic acid intermediate, Sodium hydroxide (NaOH), WaterpH: 7–8, 3:1 molar ratio of NaOH to acidFormation of the water-soluble trisodium salt
IsolationAqueous solution of MPTS trisodium saltConcentration under vacuum, Crystallization at 4°CIsolation of the final product as a solid

Strategic Functionalization and Derivatization Approaches for MPTS

The modification of the MPTS core structure is crucial for tailoring its properties for specific applications. Functionalization can be targeted at several sites on the molecule: the aromatic pyrene core, the sulfonic acid groups, and the methoxy group.

The pyrene ring itself can undergo electrophilic substitution reactions, although the existing electron-withdrawing sulfonate groups make further substitutions challenging. However, reactions like oxidation can convert the pyrene moiety into corresponding quinones.

The sulfonic acid groups are also amenable to chemical transformation. For instance, they can be converted into sulfonyl chlorides by reacting with reagents like thionyl chloride or phosphorus pentachloride. These sulfonyl chlorides are versatile intermediates that can be reacted with a wide range of nucleophiles, such as amines, to form sulfonamides. This provides a powerful handle for attaching other functional molecules.

The methoxy group at the 8-position offers another site for derivatization. Demethylation can convert it to a hydroxyl group, yielding the well-known fluorescent pH indicator pyranine (B1669890) (8-hydroxypyrene-1,3,6-trisulfonic acid, HPTS). This hydroxyl group is a prime target for functionalization, allowing for the attachment of various moieties through ether or ester linkages. This strategy has been used to tether pyranine derivatives to biological membranes. nih.govacs.org

Functional GroupReaction TypePotential ReagentsResulting DerivativePurpose
Pyrene CoreOxidationStrong oxidizing agentsPyrene-quinone derivativeModifying electronic and fluorescent properties
Sulfonic AcidSulfonyl Chloride FormationThionyl chloride (SOCl₂)MPTS-sulfonyl chlorideIntermediate for forming sulfonamides, sulfonate esters
Sulfonyl ChlorideSulfonamide FormationPrimary or secondary amines (R-NH₂)MPTS-sulfonamideCovalent attachment of other molecules
Methoxy GroupDemethylationStrong acids (e.g., HBr)8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS)Creating a reactive hydroxyl group for further conjugation
Hydroxyl Group (on HPTS)Esterification/EtherificationAcyl chlorides, Alkyl halidesEster or ether-linked derivativesAttaching probes to lipids, polymers, or other molecules

Synthesis of Conjugates and Bioconjugates of MPTS for Targeted Applications

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is key to using fluorescent probes like MPTS in targeted biological applications. thermofisher.com The synthesis of MPTS conjugates allows for its specific delivery to cellular compartments or biomolecular targets. nih.gov

The strategies for creating MPTS bioconjugates typically rely on the prior functionalization of the MPTS molecule to introduce bioorthogonal reactive groups. For example, converting a sulfonic acid group to a sulfonyl chloride, which is then reacted with an amine-containing biomolecule, is a direct approach. However, more specific and efficient methods are often preferred.

Modern bioconjugation techniques that could be applied to functionalized MPTS derivatives include:

Amine-reactive chemistry : If MPTS is modified to have a primary amine (e.g., by reducing a nitro group introduced onto the pyrene ring), it can be conjugated to molecules containing N-hydroxysuccinimide (NHS) esters. thermofisher.com

Thiol-reactive chemistry : Introducing a thiol group onto MPTS would allow it to react with maleimides or iodoacetamides present on proteins or other biomolecules. nih.gov

Click Chemistry : The introduction of an azide (B81097) or alkyne group onto the MPTS molecule allows for highly efficient and specific conjugation to a partner molecule containing the corresponding alkyne or azide through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.gov This is an attractive method for linking MPTS to peptides, nucleic acids, or antibodies. libretexts.org

For instance, MPTS has been used as an antigen in studies of antibody affinity maturation, where its interaction and potential conjugation to antibodies are central to the research. ebi.ac.uk Furthermore, related pyranine derivatives have been conjugated to lipids to probe the surface of membranes. nih.govacs.org

Conjugation StrategyRequired MPTS Functional GroupReactive Partner on BiomoleculeLinkage FormedExample Application
NHS Ester ChemistryAmineNHS EsterAmide bondLabeling proteins or amine-modified oligonucleotides
Maleimide ChemistryThiolMaleimideThioether bondSite-specific labeling of cysteine residues in proteins
Click Chemistry (SPAAC/CuAAC)Azide or AlkyneAlkyne or AzideTriazole ringConjugation to peptides, antibodies, or polymers for targeted delivery
Carbodiimide Chemistry (EDC)Carboxylic AcidPrimary AmineAmide bondCoupling to proteins or other amine-containing biomolecules

Isolation and Purification Techniques for Research-Grade MPTS and its Analogs

Achieving high purity is essential for the reliable use of MPTS and its analogs in research, particularly for applications relying on sensitive fluorescence measurements. Several techniques are employed to isolate and purify these compounds.

Recrystallization is a fundamental method used after the initial synthesis. The choice of solvent is critical; often, a solvent pair is used where the compound is soluble in one solvent and insoluble in the other. wisc.edu For MPTS, which is highly soluble in water, adding a miscible organic solvent or changing the temperature can induce crystallization. Slow cooling is known to promote the formation of uniform, high-purity crystals. wisc.edu

Chromatography is the most powerful technique for achieving research-grade purity.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is particularly effective for purifying pyrene derivatives. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. By creating a gradient of increasing organic solvent in the mobile phase, highly polar compounds like MPTS can be effectively separated from less polar impurities.

Ion-Exchange Chromatography (IEX) : Given that MPTS is a tri-anion, IEX can be a suitable purification method. Anion-exchange chromatography, which uses a positively charged stationary phase, would bind MPTS, allowing neutral or cationic impurities to be washed away. The pure MPTS can then be eluted by increasing the salt concentration of the mobile phase.

pH-Zone-Refining Counter-Current Chromatography (CCC) : This advanced liquid-liquid chromatography technique has been successfully used to purify the structurally similar compound 1,3,6-pyrenetrisulfonic acid from a mixture. nih.gov This method utilizes a two-phase solvent system and a pH gradient to achieve separation, making it highly suitable for ionizable compounds like sulfonated pyrenes. nih.gov

The purity of the final product is typically verified by analytical techniques such as HPLC, Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

TechniquePrinciple of SeparationStationary/Mobile Phase DetailsSuitability for MPTS
RecrystallizationDifferential solubility at varying temperatures or solvent compositionsTypically aqueous or mixed aqueous-organic solventsEffective for initial purification and removal of bulk impurities
Reverse-Phase HPLC (RP-HPLC)Partitioning based on polarityNonpolar stationary phase (e.g., C18); Polar mobile phase (e.g., water/acetonitrile gradient)High-resolution purification, ideal for removing structurally similar impurities
Ion-Exchange Chromatography (IEX)Electrostatic interactionsCharged stationary phase (anion exchanger for MPTS); Mobile phase with a salt gradientExcellent for separating molecules based on charge state
pH-Zone-Refining CCCPartitioning between two immiscible liquid phases based on pKaTwo-phase solvent system (e.g., 1-butanol/water) with a pH gradientHighly effective for preparative-scale purification of ionizable compounds

Advanced Spectroscopic Characterization and Photophysical Mechanisms of Mpts

Detailed Fluorescence Spectroscopy of MPTS in Diverse Solvent Environments

8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS), often used in its trisodium (B8492382) salt form, is a highly water-soluble fluorescent probe belonging to the pyrene (B120774) family of compounds. medchemexpress.com Its fluorescence characteristics are a key aspect of its utility in various research applications. The molecule's fundamental fluorescent properties arise from its pyrene core, a polycyclic aromatic hydrocarbon known for its strong fluorescence, while the sulfonate groups enhance its water solubility and the methoxy (B1213986) group modifies its photophysical behavior.

The fluorescence of MPTS involves the absorption of light at a specific wavelength, which elevates electrons to an excited state, followed by the emission of light at a longer wavelength as the electrons return to their ground state. In aqueous solutions, MPTS typically exhibits an excitation maximum around 404 nm and an emission maximum at approximately 431 nm. sigmaaldrich.comsigmaaldrich.com However, these values can vary depending on the specific environment, such as in a 0.1 M Tris buffer at pH 7.4, where different excitation and emission wavelengths have been reported (e.g., λex 420 nm; λem 500 nm). sigmaaldrich.com

The solvent environment plays a critical role in modulating the fluorescence properties of MPTS. The polarity of the solvent is a particularly influential factor. evidentscientific.comnih.gov As solvent polarity increases, the emission spectrum of a fluorophore like MPTS often shifts to longer wavelengths, an effect known as a red shift. evidentscientific.comnih.gov This phenomenon occurs because polar solvent molecules can reorient around the excited state of the fluorophore, stabilizing it and lowering its energy level. This reduces the energy gap between the excited and ground states, resulting in the emission of lower-energy (longer wavelength) light. evidentscientific.com Consequently, the Stokes shift—the difference between the maximum excitation and emission wavelengths—is also dependent on solvent polarity. nih.gov

Below is a data table summarizing the reported spectroscopic properties of MPTS in an aqueous environment.

PropertyWavelength (nm)Solvent/ConditionsReference
Excitation Maximum (λex)404Water (H₂O) sigmaaldrich.comsigmaaldrich.com
Emission Maximum (λem)431Water (H₂O) sigmaaldrich.comsigmaaldrich.com
Excitation Maximum (λex)4200.1 M Tris pH 7.4 sigmaaldrich.com
Emission Maximum (λem)5000.1 M Tris pH 7.4 sigmaaldrich.com
Excitation Maximum (λex)488Not specified (lit.) sigmaaldrich.com
Emission Maximum (λem)520Not specified (lit.) sigmaaldrich.com

This interactive table provides a summary of key fluorescence data for MPTS.

Analysis of Excited-State Dynamics and Energy Relaxation Pathways in MPTS

Upon photoexcitation, MPTS undergoes a series of rapid processes that constitute its excited-state dynamics. These dynamics, occurring on timescales from femtoseconds to nanoseconds, govern the ultimate fate of the absorbed energy, including whether it is released as fluorescence. The process begins with the absorption of a photon, promoting the molecule to an excited electronic state (S1). nih.gov

Following initial excitation, several relaxation pathways are available to the molecule:

Vibrational Relaxation: The molecule is initially in a higher vibrational level of the excited state. It rapidly loses this excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S1 state. This process is extremely fast, typically occurring on the picosecond timescale. evidentscientific.com

Solvent Relaxation: Surrounding solvent molecules, particularly in polar solvents, reorient themselves around the newly formed excited-state dipole of the MPTS molecule. This stabilization process further lowers the energy of the excited state. evidentscientific.com For MPTS in water, a key dynamic observed is an oscillation involving an intermolecular hydrogen bond between the pyranine-like structure and water, which relaxes on a timescale of 1.5 to 2 picoseconds. researchgate.net

Fluorescence Emission: From the relaxed, lowest vibrational level of the S1 state, the molecule can return to the ground state (S0) by emitting a photon. This radiative decay is the source of the observed fluorescence. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For pyrene derivatives, this can be on the order of nanoseconds. nih.gov Studies on similar fluorescent analogs in various solvents show lifetimes ranging from approximately 2 to 4 ns, indicating a relatively stable excited state that allows for efficient fluorescence. mdpi.commdpi.com

Investigation of Solvent–Solute Interactions and Environmental Sensitivity via Fluorescence Properties

The fluorescence of MPTS is highly sensitive to its local environment, a characteristic that makes it a valuable molecular probe. This sensitivity stems from the interactions between the MPTS molecule in its ground and excited states and the surrounding solvent molecules. evidentscientific.com

The primary mechanism of this environmental sensitivity is the interaction of the fluorophore's dipole moment with the dipoles of the solvent molecules. evidentscientific.com MPTS, as a polar and charged molecule, exhibits strong interactions with polar solvents. evidentscientific.com When the molecule is excited, its electron distribution changes, altering its dipole moment. In response, polar solvent molecules rearrange to stabilize this new, excited-state dipole. This "solvent relaxation" is a key process that occurs during the excited-state lifetime. evidentscientific.com

The extent of this stabilization depends directly on the polarity of the solvent. evidentscientific.comnih.gov

In highly polar solvents like water, the stabilization of the excited state is significant. This leads to a larger energy gap reduction between the excited and ground states, resulting in a pronounced red shift (a shift to longer emission wavelengths). evidentscientific.com The three sulfonate groups on the MPTS molecule ensure its high solubility and interaction with water.

In less polar solvents , the solvent relaxation effect is diminished, leading to fluorescence emission at shorter wavelengths compared to polar environments. evidentscientific.com

This dependency of the emission spectrum on solvent polarity allows MPTS to be used to probe the local polarity of its microenvironment. evidentscientific.com For instance, a shift in its emission wavelength can indicate changes in the polarity of a system, such as the binding of the probe to a macromolecule or its partitioning into a hydrophobic region. The line shape of the fluorescence spectra is heavily dependent on the hydrogen bond donating ability of the solvent, while the hydrogen bond accepting ability has a more minor effect. researchgate.net

Comparative Photophysical Studies of MPTS as a Non-Photoacid Analog

A crucial aspect of understanding the photophysics of MPTS is its comparison to its structural analog, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as pyranine (B1669890). caymanchem.com While structurally similar, a single chemical modification—the replacement of the hydroxyl (-OH) group in HPTS with a methoxy (-OCH₃) group in MPTS—results in a fundamental difference in their excited-state behavior.

HPTS is a well-known photoacid. Upon electronic excitation, the hydroxyl proton becomes significantly more acidic, leading to excited-state proton transfer (ESPT) to a suitable acceptor, such as a water molecule. researchgate.net This results in two distinct fluorescence emission bands for HPTS: one from the protonated form and another, red-shifted band from the deprotonated form. This property makes HPTS an excellent pH indicator. caymanchem.com

In contrast, MPTS is not a photoacid . The methoxy group lacks a transferable proton. The substitution of the hydroxyl group with the methoxy group completely eliminates the possibility of ESPT.

This defining characteristic makes MPTS an invaluable tool in photophysical studies:

As a Control Compound: In experiments designed to study proton transfer dynamics, MPTS serves as a negative control. By comparing the behavior of HPTS and MPTS under the same conditions, researchers can isolate the effects specifically due to ESPT from other solvent relaxation or environmental effects.

Isolating Solvent Effects: The absence of ESPT in MPTS simplifies the analysis of its fluorescence. Changes in its emission are primarily due to solvent polarity and hydrogen bonding interactions, without the complication of a proton transfer reaction. researchgate.net For example, while the excited-state relaxation of HPTS is marked by the onset of proton transfer, the corresponding relaxation in MPTS is governed by simpler solvent reorganization dynamics. researchgate.net

The comparative study of HPTS and MPTS thus allows for a clearer understanding of the elementary solute-solvent interactions and the specific mechanisms, like ESPT, that can govern the photophysical properties of fluorescent probes. researchgate.net

Applications of 8 Methoxypyrene 1,3,6 Trisulfonic Acid in Chemical Sensing and Probing

Development of Fluorescent Probes for the Quantitative Assay of Cationic Surfactants

8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) serves as a highly effective fluorescent probe for the detection and quantification of cationic surfactants in aqueous solutions. chemdad.com The fundamental principle behind this application lies in the interaction between the anionic MPTS molecule, which possesses three sulfonate groups, and the positively charged head groups of cationic surfactant molecules. This interaction significantly alters the fluorescence properties of MPTS, providing a measurable signal that correlates with the surfactant concentration.

The primary mechanism involves the formation of ion pairs or larger aggregates between MPTS and cationic surfactants such as cetyltrimethylammonium bromide (CTAB) or cetylpyridinium (B1207926) chloride (CPC). In an aqueous environment, the negatively charged MPTS is freely dissolved. Upon the introduction of a cationic surfactant, electrostatic attraction drives the association of the surfactant monomers with the MPTS molecule. This can lead to a substantial change in the fluorescence emission of the probe. Depending on the specific surfactant and the concentration, this can manifest as either fluorescence enhancement or quenching.

For instance, the interaction between pyranine (B1669890) derivatives and cationic surfactants can lead to the formation of premicellar aggregates, which can be detected through changes in fluorescence. researchgate.net The anionic nature of MPTS makes it particularly sensitive to the formation of these cationic assemblies. As the concentration of the cationic surfactant increases and surpasses its critical micelle concentration (CMC), the MPTS probe can become incorporated into the micellar structure. This transition from an aqueous to a more hydrophobic micellar microenvironment further modulates the fluorescence signal. The favorable electrostatic interactions between the positively charged head groups of the surfactants and the electron-rich aromatic system of the pyrene (B120774) core contribute to this process. nih.gov

The quantitative assay is typically performed by monitoring the change in fluorescence intensity of a fixed concentration of MPTS as the concentration of the cationic surfactant is varied. A calibration curve can be constructed by plotting the fluorescence intensity against the known surfactant concentrations. While specific linear ranges and detection limits are dependent on the instrumentation and experimental conditions, the high fluorescence quantum yield of pyrene derivatives allows for sensitive measurements. Other fluorescent probes have demonstrated detection limits for cationic surfactants in the micromolar range, and it is anticipated that MPTS-based systems would exhibit similar sensitivity. nih.govtsijournals.comnih.gov

Table 1: Application of Fluorescent Probes for Cationic Surfactant Detection

Fluorescent Probe System Analyte Principle of Detection Typical Concentration Range
This compound (MPTS) Cationic Surfactants (e.g., CTAB, CPC) Alteration of fluorescence upon electrostatic interaction and micellar incorporation. chemdad.com Micromolar (µM) to Millimolar (mM)
Fluorescein Cetyltrimethylammonium bromide (CTAB) Fluorescence quenching. nih.govresearchgate.net 2.90–14.50 µg/mL nih.gov
Perylenetetracarboxylic acid (PTCA) Cetyltrimethylammonium bromide (CTAB) Fluorescence enhancement ("turn-on"). nih.gov 0–4.5 µmol/L nih.gov
Cucurbit nih.govuril-Palmatine Complex Cetylpyridinium chloride (CPC) Fluorescence quenching via competitive binding. tsijournals.com 0.019–3.556 µg/mL tsijournals.com

Mechanistic Studies of Saccharide Sensing Systems Utilizing MPTS with Boronic Acid-Modified Quenchers

MPTS is a key component in sophisticated, two-part fluorescent sensing systems designed for the detection of saccharides, such as glucose. chemdad.com These systems operate on a principle of fluorescence quenching and recovery, utilizing a boronic acid-modified quencher molecule, typically a viologen derivative. researchgate.netrsc.orgunimelb.edu.au

The general mechanism for this sensing ensemble is as follows:

Complex Formation and Fluorescence Quenching: In the absence of a saccharide, the anionic fluorescent dye (MPTS) and a cationic viologen molecule, which has been chemically modified to include boronic acid groups, form a ground-state complex. researchgate.netresearchgate.net This association is driven by electrostatic attraction. The viologen acts as an efficient fluorescence quencher, accepting an electron from the excited state of the dye, which leads to a significant decrease in the observed fluorescence intensity. researchgate.net

Saccharide Binding and Fluorescence Recovery: Boronic acids are known to reversibly bind with molecules containing cis-diol groups, a structural feature common to many saccharides. nih.gov When a target saccharide like glucose is introduced into the system, it binds to the boronic acid moieties on the viologen quencher. This binding event alters the electronic properties and charge of the viologen. researchgate.net Specifically, the binding of the diol lowers the pKₐ of the boronic acid, causing it to form a more stable, anionic boronate ester at physiological pH. researchgate.netnih.gov This change neutralizes the positive charge on the viologen, weakening the electrostatic interaction between the quencher and the anionic MPTS dye. Consequently, the dye-quencher complex dissociates, the quenching process is inhibited, and the fluorescence of MPTS is restored or "turned on." researchgate.net

The intensity of the recovered fluorescence is directly proportional to the concentration of the saccharide, allowing for quantitative measurement. unimelb.edu.au Research using the closely related dye pyranine (HPTS) has shown that the efficiency of both quenching and sugar sensing is highly dependent on the charge and structure of the boronic acid-substituted viologen. rsc.orgunimelb.edu.au Although many detailed studies have utilized HPTS, it has been explicitly noted that MPTS can be employed in these systems, where its stable fluorescence serves as the signaling component. chemdad.com The methoxy (B1213986) group of MPTS makes it chemically distinct from the hydroxyl group of HPTS, ensuring that MPTS itself does not exhibit the pH-dependent fluorescence that characterizes HPTS, thereby simplifying the interpretation of the fluorescence signal changes that are due solely to the quenching-dequenching mechanism.

Table 2: Components and Mechanism of MPTS-Based Saccharide Sensing

Component Role in Sensing System Mechanism of Action
This compound (MPTS) Fluorescent Reporter Provides a stable fluorescence signal that is quenched in the absence of the analyte.
Boronic Acid-Modified Viologen Quencher and Receptor Electrostatically binds to and quenches MPTS fluorescence; selectively binds to saccharides. researchgate.net
Saccharide (e.g., Glucose) Analyte Binds to the boronic acid moiety, causing dissociation of the dye-quencher complex and restoring fluorescence. nih.gov

Probing Microenvironments in Organized Media, Including Micelles and Vesicles

The fluorescence of MPTS is highly sensitive to the polarity and nature of its immediate surroundings, making it an excellent probe for studying organized media such as micelles and vesicles. chemdad.com This application leverages the solvatochromic properties of the pyrene core, where changes in the emission spectrum can reveal information about the probe's localization and the physicochemical properties of the microenvironment.

One of the primary uses of MPTS in this context is the determination of the critical micelle concentration (CMC) of surfactants. chemdad.com Below the CMC, surfactant molecules exist as monomers in the solution, and the MPTS probe resides in the bulk aqueous phase. As the surfactant concentration reaches and exceeds the CMC, micelles begin to form. The anionic MPTS probe can then partition into these newly formed, less polar micellar environments. This transition from a polar aqueous environment to the more hydrophobic interior or the interfacial region of the micelle causes a distinct change in the fluorescence emission of MPTS, such as a shift in the emission wavelength or an increase in fluorescence intensity. By plotting the fluorescence change against the surfactant concentration, the CMC can be identified as the point of sharp inflection in the curve. researchgate.net

Beyond CMC determination, MPTS can provide detailed insights into the structure and dynamics of these assemblies. For example, it can be used to assess the polarity of the micellar interior or the degree of water penetration into the micellar core. chemdad.com In vesicles, which are enclosed bilayer structures, MPTS can be entrapped in the internal aqueous compartment. nih.gov Its fluorescence can then report on the properties of this confined space, such as its polarity and accessibility to quenching agents. Because MPTS is highly water-soluble and membrane-impermeable due to its multiple sulfonate charges, it tends to remain in the aqueous phases of these systems, making it a reliable reporter for these specific locations. nih.gov The interaction of pyranine derivatives with cationic surfactants has been shown to be useful in identifying the formation of various premicellar aggregates, a task for which MPTS is also well-suited. researchgate.net

Table 3: Use of MPTS to Characterize Organized Media

Application Property Measured Principle
Critical Micelle Concentration (CMC) Determination CMC of non-ionic and cationic surfactants. chemdad.com A sharp change in MPTS fluorescence indicates the onset of micelle formation.
Probing Micelle Interior Polarity and hydration of the micellar core. chemdad.com Changes in the vibronic fine structure and emission intensity of MPTS reflect the polarity of its microenvironment.
Characterizing Vesicles Properties of the internal aqueous compartment. nih.gov Entrapped MPTS reports on the internal environment of vesicles.
Detection of Premicellar Aggregates Formation of surfactant aggregates below the CMC. researchgate.net Stepwise changes in fluorescence can indicate the formation of different types of small aggregates.

Integration of MPTS in Microfluidic Devices for High-Resolution Chemical Sensing and Flow Analysis

The favorable properties of MPTS, including its high water solubility, strong fluorescence, and photostability, make it an ideal candidate for integration into microfluidic devices, also known as lab-on-a-chip systems. sigmaaldrich.comsigmaaldrich.com These miniaturized platforms allow for the precise manipulation of small fluid volumes, enabling high-throughput analysis, reduced reagent consumption, and enhanced analytical performance. mdpi.comrsc.org

While many studies in microfluidics have utilized the pH-sensitive analogue HPTS, the principles and device architectures are directly applicable to MPTS for various sensing applications. researchgate.netrsc.org In such systems, MPTS can be used as a fluorescent tracer to visualize and quantify flow within microchannels. Its high fluorescence intensity allows for clear imaging of flow patterns, measurement of flow rates, and analysis of mixing efficiency between different fluid streams.

Furthermore, the sensing chemistries described in the previous sections can be implemented on a microfluidic platform. For example, a microfluidic device could be designed to continuously mix a sample stream containing a cationic surfactant with a reagent stream containing MPTS. The resulting fluorescence could be measured on-chip using an integrated photodetector, allowing for real-time, continuous monitoring of the surfactant concentration. mdpi.com Similarly, the two-component saccharide sensing system involving MPTS and a boronic acid-quencher could be adapted to a microfluidic format for rapid and automated glucose measurements from small sample volumes.

The integration of fluorescent probes like MPTS into microfluidic chips can be achieved in several ways. The dye can be simply introduced as a soluble reagent in one of the fluidic channels. researchgate.net Alternatively, it can be immobilized onto the surface of the microchannels or embedded within a polymer matrix or microparticles that are integrated into the device. nih.gov This immobilization can prevent dye leaching and allow for the creation of reusable sensor spots within the chip. Given its robust chemical nature and brilliant fluorescence, MPTS is well-suited for the development of the next generation of sensitive and high-resolution microfluidic analytical devices.

Table 4: Potential Roles of MPTS in Microfluidic Systems

Microfluidic Application Function of MPTS Rationale
Flow Visualization Fluorescent Tracer High fluorescence and water solubility allow for clear imaging of flow profiles and mixing.
On-Chip Analyte Sensing Signalling Component Implementation of MPTS-based assays (e.g., for surfactants or saccharides) in a miniaturized, automated format. mdpi.com
Calibration Standard Internal Reference Its stable, pH-insensitive fluorescence can serve as a reference signal in multi-analyte sensing systems.
Component of Immobilized Sensors Active Sensing Element MPTS can be immobilized on surfaces or particles to create reusable sensor regions within a microfluidic channel. nih.gov

Role of Mpts in Supramolecular Chemistry and Host Guest Interactions

Exploration of MPTS as a Guest Molecule in Defined Supramolecular Hosts

The structure of MPTS, characterized by a polycyclic aromatic pyrene (B120774) core, makes it an ideal candidate for a "guest" molecule within the cavities of various "host" molecules. Supramolecular hosts are typically macrocyclic compounds with an interior cavity that is less hydrophilic than the surrounding aqueous environment. nih.govnih.gov This property drives the encapsulation of hydrophobic guest molecules.

Prominent examples of such hosts include cyclodextrins (CDs) and cucurbit[n]urils (CBs). nih.govnih.gov Cyclodextrins are cyclic oligosaccharides that form a toroidal structure, while cucurbiturils are macrocycles made of glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.govnih.gov The hydrophobic core of MPTS can be encapsulated within the cavities of these hosts, forming stable host-guest inclusion complexes. nih.gov The formation and stability of these complexes are governed by the principle of molecular recognition, where the size and shape of the guest must be complementary to the host's cavity. bohrium.com The study of MPTS within these defined environments allows for a detailed exploration of the forces and specificities that govern molecular encapsulation.

Table 1: Common Supramolecular Hosts for Guest Encapsulation

Host Family Description Cavity Characteristics Relevant Interactions
Cyclodextrins (CDs) Cyclic oligosaccharides (α, β, γ-CDs) composed of 6, 7, or 8 glucose units. nih.govnih.gov Hydrophobic interior, hydrophilic exterior. nih.gov Hydrophobic effects, van der Waals forces. nih.gov
Cucurbit[n]urils (CBs) Macrocyclic compounds of glycoluril units (e.g., CB nih.gov, CB nih.gov, CB morressier.com). nih.gov Hydrophobic cavity with two polar, negatively charged carbonyl portals. nih.gov Hydrophobic effects, ion-dipole interactions, hydrogen bonding. nih.gov
Pillar[n]arenes Pillar-like macrocycles of para-methylene linked aromatic rings. aalto.fi Symmetric, polygonal core with tunable rims. aalto.fi π-π stacking, hydrophobic interactions.

Investigation of Non-Covalent Interactions and Assembly Processes Involving MPTS

The assembly of MPTS into host-guest complexes is driven entirely by a combination of weak, non-covalent interactions. fortunejournals.comnumberanalytics.com These reversible forces are fundamental to the formation of all supramolecular structures. fortunejournals.comnih.gov In the context of MPTS complexation, the primary driving force is the hydrophobic effect, where the nonpolar pyrene core of MPTS is expelled from the surrounding water to reside in the more favorable hydrophobic cavity of the host.

Beyond the hydrophobic effect, other interactions contribute to the stability and specificity of the complex. Van der Waals forces, which arise from temporary fluctuations in electron density, are significant between the surfaces of the MPTS guest and the host's inner cavity. numberanalytics.commdpi.com In hosts like cucurbiturils, the negatively charged carbonyl portals can engage in ion-dipole interactions with cationic guests or parts of a guest molecule. nih.gov The three negatively charged sulfonate groups on MPTS also influence its orientation and interaction with the host's exterior. The collective action of these weak forces leads to the spontaneous self-assembly of stable, well-defined host-guest systems in solution. The study of these systems provides insight into how molecular-level interactions can be harnessed to build complex, functional materials. mdpi.com

Table 2: Key Non-Covalent Interactions in MPTS Supramolecular Assembly

Interaction Type Description Role in MPTS Complexation
Hydrophobic Effect The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. Primary driving force for encapsulating the pyrene core of MPTS into a host's cavity. nih.gov
Van der Waals Forces Weak forces arising from temporary induced dipoles in molecules. numberanalytics.com Stabilize the complex through close surface contact between MPTS and the host's interior. mdpi.com
π-π Stacking Attractive interaction between aromatic rings. mdpi.com Can contribute to stability when the host or other guests contain aromatic moieties.
Ion-Dipole Interactions Electrostatic attraction between an ion and a neutral molecule with a dipole. Potential interaction between MPTS's sulfonate groups and the polar portals of hosts like cucurbiturils. nih.gov

MPTS in the Characterization of Protein-Ligand Binding Dynamics and Molecular Recognition Mechanisms

Molecular recognition, the specific binding between molecules, is a cornerstone of biological processes. nih.gov The inherent fluorescence of MPTS makes it a powerful probe for studying these interactions, particularly the binding of ligands to proteins. nih.gov By monitoring changes in the fluorescence properties of MPTS, researchers can gain quantitative insights into binding events. nih.govnih.gov

One common approach involves using MPTS as a fluorescent label. When MPTS is attached to a molecule of interest, its fluorescence signal can change upon that molecule binding to a protein. This change—which can be in intensity, lifetime, or polarization—provides information about the binding kinetics and the local environment of the binding site. nih.gov Another strategy employs MPTS in fluorescence quenching assays. For instance, MPTS has been used in combination with a boronic acid-modified viologen quencher to create a system for sensing glucose, demonstrating its utility in designing specific molecular recognition systems. In such a setup, the binding of glucose to the boronic acid displaces the quencher, leading to a measurable increase in MPTS fluorescence. This principle can be adapted to study various protein-ligand interactions, where the binding event modulates the distance between the MPTS fluorophore and a quenching molecule. These methods allow for the determination of binding affinities and the elucidation of complex binding pathways. nih.gov

Table 3: Approaches for Studying Binding Dynamics with MPTS

Method Principle Information Gained
Fluorescent Labeling MPTS is covalently attached to a ligand. Changes in its fluorescence are monitored upon the ligand binding to a protein. Binding affinity, conformational changes, local environment of the binding site. nih.gov
Fluorescence Quenching/Dequenching Assays The fluorescence of MPTS is quenched by a nearby molecule. A binding event displaces the quencher, restoring fluorescence. Binding constants, specificity of molecular recognition.
Competitive Binding Assays A known MPTS-ligand complex is displaced by a non-fluorescent analyte, causing a change in the fluorescence signal. Binding affinity of the non-fluorescent analyte.

Q & A

Basic: What are the key spectroscopic characteristics of 8-methoxypyrene-1,3,6-trisulfonic acid, and how should researchers optimize experimental conditions for fluorescence-based applications?

Answer:
The compound exhibits strong fluorescence with excitation (λex) and emission (λem) maxima sensitive to pH and solvent polarity. Key parameters include:

  • λex : 454 nm; λem : 511 nm (pH 9.1) or 520 nm (H₂O) .
  • Fluorescence intensity is influenced by ionic strength and aggregation behavior in aqueous media.

Methodological Recommendations:

  • Use phosphate or carbonate buffers to stabilize pH (e.g., pH 9.1 for maximal emission at 511 nm).
  • Avoid high concentrations (>1 mM) to prevent self-quenching due to π-π stacking of pyrene cores.
  • For CO₂ sensing applications (e.g., extruded films), embed the compound in a hydrophilic matrix (e.g., waterborne polyurethane) to enhance response kinetics .

Basic: What methodologies are recommended for characterizing the purity and structural integrity of this compound in synthetic batches?

Answer:
Primary Techniques:

  • HPLC-UV/Vis : Use C18 columns with mobile phases containing 0.1% trifluoroacetic acid to resolve sulfonic acid derivatives.
  • Fluorescence Spectroscopy : Compare emission spectra with reference standards (e.g., λem = 520 nm in H₂O) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (M.W. 524.39) and detect sulfonate group fragmentation patterns .

Cross-Validation:

  • Cross-check purity assays (≥96%) with elemental analysis (C, H, S content) and FT-IR for sulfonate stretching bands (~1180 cm⁻¹) .

Advanced: How do solvent polarity and pH influence the photophysical properties of this compound, and what experimental controls are necessary to ensure reproducibility?

Answer:
Key Findings:

  • Solvent Polarity : In non-polar solvents (e.g., reversed micelles), the compound’s excited-state acid dissociation is suppressed, altering emission profiles .
  • pH Sensitivity : Protonation/deprotonation of the hydroxyl group modulates fluorescence. At pH < 7, emission intensity decreases due to non-radiative decay .

Experimental Controls:

  • Buffer Selection : Use borate buffers for pH 8–10 and acetate buffers for pH 4–6.
  • Temperature Control : Maintain 25°C to avoid thermal aggregation in aqueous solutions.
  • Ionic Strength Adjustment : Add NaCl (≤0.1 M) to mimic physiological conditions without inducing precipitation .

Advanced: What strategies can resolve contradictions in reported solubility data for this compound across different predictive models?

Answer:
Reported Solubility Discrepancies:

ModelSolubility (mg/mL)Class
ESOL0.0753Soluble
Ali0.00454Moderately Soluble
SILICOS-IT0.0622Soluble

Resolution Strategies:

Empirical Validation : Perform shake-flask experiments in target solvents (e.g., water, DMSO) with UV-Vis quantification (λex = 454 nm).

Co-solvency : Use ethanol-water mixtures (20–30% ethanol) to enhance solubility while retaining fluorescence .

Dynamic Light Scattering (DLS) : Monitor aggregation at concentrations >1 mM to distinguish true solubility from colloidal dispersion .

Advanced: How does the substitution of functional groups (e.g., methoxy vs. amino) on the pyrene core affect the compound's electronic properties and applicability in sensor design?

Answer:
Comparative Analysis (Methoxy vs. Amino Derivatives):

Property8-Methoxy Derivative8-Amino Derivative (APTS)
Fluorescence λem 511–520 nm (pH-dependent) 510–525 nm (pH-insensitive)
pKa ~7.5 (hydroxyl group) ~5.8 (amino group)
Sensor Applications CO₂ detection, pH sensing Carbohydrate labeling, electrophoresis

Design Implications:

  • Methoxy Group : Enhances electron-withdrawing effects, stabilizing the anionic form in basic conditions. Ideal for reversible pH sensors.
  • Amino Group : Introduces pH-independent fluorescence but reduces solubility in polar solvents. Requires sulfonate modification for aqueous compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.